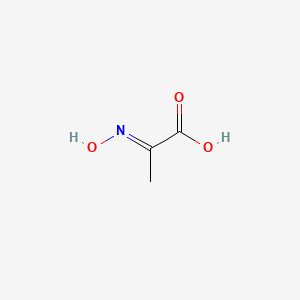
Pyruvatoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyruvatoxime, also known as pyruvic oxime, belongs to the class of organic compounds known as ketoximes. These are organic compounds with the general formula RC(R')=NOH (R, R' = organyl). This compound is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Enzymatic Functions
Pyruvic Oxime Dioxygenase
One of the primary applications of pyruvatoxime is its role as a substrate for pyruvic oxime dioxygenase (POD), an enzyme that catalyzes the conversion of pyruvic oxime to pyruvate and nitrite. This reaction is essential in certain microbial metabolic pathways, particularly in heterotrophic nitrifiers like Alcaligenes faecalis. The enzyme is non-heme and iron(II)-dependent, highlighting its biochemical significance in nitrogen cycling within ecosystems .
Mechanism of Action
The enzymatic mechanism involves the incorporation of dioxygen into pyruvic oxime, resulting in the cleavage of the C-N bond and subsequent formation of nitrite. Studies have shown that this process does not require the hydrolysis of pyruvic oxime prior to its oxidation, indicating a unique metabolic pathway that distinguishes it from other oximes .
Microbial Metabolism
Heterotrophic Nitrification
Research has indicated that this compound plays a crucial role in the nitrification process carried out by specific bacteria. For instance, Alcaligenes faecalis utilizes pyruvic oxime as an intermediate in ammonia oxidation, contributing to the overall nitrogen cycle. The degradation of pyruvic oxime leads to nitrite production, which is a vital step in nitrogen transformation .
Therapeutic Potential
Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds related to this compound. Oxime derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, indole-based oximes have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications of this compound could lead to novel anticancer agents .
Pharmacological Insights
The physicochemical properties of oximes, including those derived from pyruvate, have been studied for their pharmacological applications. Research indicates that these compounds can enhance drug solubility and bioavailability, making them promising candidates for drug development .
Case Studies
Propriétés
Numéro CAS |
2211-14-5 |
|---|---|
Formule moléculaire |
C3H5NO3 |
Poids moléculaire |
103.08 g/mol |
Nom IUPAC |
(2E)-2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C3H5NO3/c1-2(4-7)3(5)6/h7H,1H3,(H,5,6)/b4-2+ |
Clé InChI |
MVGBKLTYYAYYGY-DUXPYHPUSA-N |
SMILES |
CC(=NO)C(=O)O |
SMILES isomérique |
C/C(=N\O)/C(=O)O |
SMILES canonique |
CC(=NO)C(=O)O |
Key on ui other cas no. |
2211-14-5 |
Description physique |
Solid |
Solubilité |
902 mg/mL |
Synonymes |
2-oximinopropanoic acid 2-oximinopropanoic acid, ion (1-) pyruvatoxime pyruvic oxime |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















